molecular formula C12H18N2O3S B589586 Tolbutamide-d9 CAS No. 1219794-57-6

Tolbutamide-d9

Número de catálogo: B589586
Número CAS: 1219794-57-6
Peso molecular: 279.402
Clave InChI: KGDPVKYFROQKNE-WVZRYRIDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is a deuterated form of tolbutamide, where nine hydrogen atoms are replaced with deuterium. This isotopic modification is primarily used in research applications, particularly in metabolic studies, as an internal standard for mass spectrometry to improve the accuracy and precision of quantitative analyses .

Aplicaciones Científicas De Investigación

Overview

1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is a deuterated derivative of tolbutamide. This compound is primarily used in research applications due to its isotopic labeling, which enhances the precision of metabolic studies and pharmacokinetic research. The deuterium substitution allows for improved quantification in mass spectrometry and provides insights into metabolic pathways that are not achievable with non-deuterated compounds.

Metabolic Studies

The primary application of this compound lies in its use as an internal standard for mass spectrometry. The isotopic labeling enables researchers to trace metabolic pathways and quantify metabolites with high accuracy. This is particularly useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs is crucial.

Pharmacological Research

As a sulfonylurea derivative, this compound maintains similar pharmacological properties to its non-deuterated counterpart. It acts as an insulin secretagogue by targeting the sulfonylurea receptor 1 (SUR1), stimulating insulin release from pancreatic beta cells. This mechanism is vital for studying diabetes treatments and understanding the drug's effects on blood glucose levels.

Comparative Studies with Other Sulfonylureas

Research involving this compound often compares its efficacy and safety profile with other sulfonylureas such as chlorpropamide and acetohexamide. These comparative studies help elucidate differences in pharmacokinetics and therapeutic outcomes among various sulfonylurea medications.

The biological activity of 1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea includes:

  • Insulin Secretion Enhancement : Similar to tolbutamide, it enhances insulin secretion in response to glucose.
  • Potential Side Effects : The risk of hypoglycemia remains a concern, especially in specific populations such as the elderly or malnourished individuals.

Case Study 1: Pharmacokinetic Profiling

A study investigated the pharmacokinetics of deuterated sulfonylureas in diabetic models. The results indicated that the deuterated form exhibited a more stable pharmacokinetic profile compared to its non-deuterated counterparts. This stability allows for more reliable dosing regimens in clinical settings.

Case Study 2: Metabolic Pathway Analysis

In a metabolic study involving diabetic rats, researchers utilized this compound to trace glucose metabolism. The findings demonstrated that the deuterated sulfonylurea provided clearer insights into metabolic pathways affected by insulin secretion compared to traditional methods.

Mecanismo De Acción

Target of Action

Tolbutamide-d9, a deuterium-labeled variant of Tolbutamide, primarily targets the sulfonylurea receptor 1 (SUR1) . This receptor is linked to the ATP-sensitive potassium channel Kir6.2 . The SUR1/Kir6.2 complex plays a crucial role in insulin secretion from the pancreatic β cells .

Mode of Action

This compound, like its non-deuterated counterpart, acts as an insulin secretagogue . It stimulates the β cells of the pancreas to release insulin . This action is achieved by inhibiting the SUR1/Kir6.2 complex, leading to the closure of the ATP-sensitive potassium channels . The resulting depolarization of the cell membrane opens voltage-gated calcium channels, causing an influx of calcium ions . This influx triggers the exocytosis of insulin granules, leading to increased insulin secretion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the insulin signaling pathway . By stimulating insulin secretion, this compound enhances the body’s ability to regulate blood glucose levels . Insulin promotes the uptake and utilization of glucose in peripheral tissues and inhibits hepatic gluconeogenesis . Therefore, the action of this compound leads to a decrease in blood glucose levels .

Pharmacokinetics

This compound shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Tolbutamide . It is rapidly absorbed after oral administration . Tolbutamide is metabolized in the liver, primarily via the CYP2C9 enzyme, to produce mildly active hydroxymethyltolbutamide and inactive carboxytolbutamide . Approximately 75-85% of Tolbutamide and its metabolites are excreted in the urine, with the remainder excreted in the feces .

Result of Action

The molecular and cellular effects of this compound action primarily involve the enhancement of insulin secretion and the subsequent decrease in blood glucose levels . By stimulating the release of insulin from pancreatic β cells, this compound promotes glucose uptake in peripheral tissues, thereby lowering blood glucose levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the risk of hypoglycemia, a potential side effect of Tolbutamide, is increased in elderly, debilitated, and malnourished individuals . Furthermore, the metabolism of Tolbutamide can be affected by factors such as liver function and the presence of other drugs that interact with the CYP2C9 enzyme .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea can be synthesized by incorporating deuterium into the tolbutamide molecule. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the reaction of deuterated butylamine with p-toluenesulfonyl isocyanate, followed by purification to obtain the deuterated product .

Industrial Production Methods

The industrial production of tolbutamide-d9 involves large-scale synthesis using deuterated reagents. The process is similar to laboratory synthesis but scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea undergoes similar chemical reactions as tolbutamide, including oxidation, reduction, and substitution reactions. The presence of deuterium does not significantly alter the chemical reactivity of the compound .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are similar to those of tolbutamide, with the deuterium atoms remaining intact. For example, oxidation of tolbutamide-d9 can yield deuterated sulfonylurea derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and tracing in metabolic studies, providing insights that are not possible with non-deuterated compounds .

Actividad Biológica

1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is a deuterated derivative of tolbutamide, a first-generation sulfonylurea used primarily in the management of type 2 diabetes. The incorporation of deuterium atoms enhances its utility in metabolic studies and pharmacokinetic research. This article explores its biological activity, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Structure

The compound's structure can be represented as follows:

C12H18N2O3S\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Key Features

  • Deuteration : The presence of deuterium (D) enhances the stability and detection capabilities in mass spectrometry.
  • Sulfonylurea Moiety : This functional group is crucial for its biological activity as it interacts with ATP-sensitive potassium channels in pancreatic beta cells.

Physical Properties

PropertyValue
Molecular Weight250.36 g/mol
Density1.034 g/mL at 25ºC
Melting PointNot available
SolubilitySoluble in organic solvents

The primary mechanism by which sulfonylureas exert their antidiabetic effects involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This inhibition leads to membrane depolarization, opening voltage-gated calcium channels and resulting in increased insulin secretion.

Pharmacokinetics

Research indicates that the deuterated form may exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart. Studies suggest that deuteration can lead to:

  • Increased metabolic stability : Slower metabolism due to the kinetic isotope effect.
  • Enhanced detection in mass spectrometry : Facilitating more accurate quantification of drug levels in biological samples.

Case Studies and Research Findings

  • Insulin Secretion Studies : A study demonstrated that the compound significantly enhances insulin release from isolated rat pancreatic islets when compared to control groups. The hypoglycemic effect was noted at doses comparable to standard sulfonylureas .
  • Metabolic Pathway Tracing : In metabolic studies using mass spectrometry, the compound served as an internal standard for tracing the metabolic pathways of tolbutamide and its metabolites. This application is crucial for understanding drug interactions and pharmacodynamics .
  • Therapeutic Applications : Research has indicated potential applications beyond diabetes management. The compound has shown promise in studies involving cardiovascular complications associated with diabetes, suggesting a multifaceted role in treatment protocols .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea, a comparison with similar sulfonylureas is essential:

Compound NameMechanism of ActionTherapeutic Use
TolbutamideKATP channel inhibitionType 2 diabetes
GlibenclamideKATP channel inhibitionType 2 diabetes
ChlorpropamideKATP channel inhibitionType 2 diabetes

Propiedades

IUPAC Name

1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9-5-7-10(8-6-9)18(16,17)14-11(15)13-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15)/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDPVKYFROQKNE-WVZRYRIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858487
Record name 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219794-57-6
Record name 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.